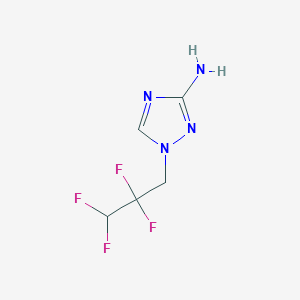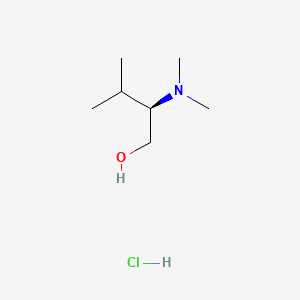![molecular formula C6H10OS B15302781 7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
7-Oxabicyclo[2.2.1]heptane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that features a sulfur atom and an oxygen atom within its structure. This compound is part of the oxanorbornane family, which is known for its unique chemical properties and biological activities. The presence of both sulfur and oxygen atoms in the bicyclic framework makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-thiol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxanorbornane derivatives.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-thiol involves its interaction with various molecular targets and pathways. The sulfur atom can form covalent bonds with biological molecules, leading to the inhibition or activation of specific enzymes or receptors. The bicyclic structure also allows for specific interactions with proteins and other macromolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the sulfur atom but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a thiol group.
Cantharidin: A natural product with a similar bicyclic structure but different functional groups.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-thiol is unique due to the presence of both sulfur and oxygen atoms in its bicyclic framework. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H10OS |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C6H10OS/c8-6-3-4-1-2-5(6)7-4/h4-6,8H,1-3H2 |
InChI Key |
ZEZNMBDDHBJRER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
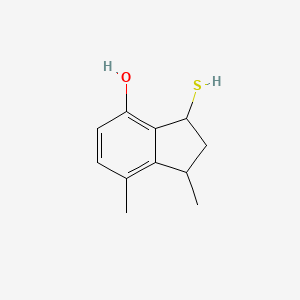
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
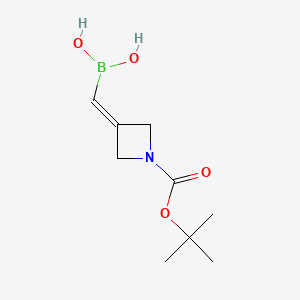

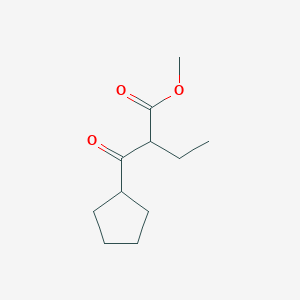
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)
